molecular formula C12H12ClNO B12122653 Quinoline, 4-chloro-7-ethoxy-2-methyl- CAS No. 66735-23-7

Quinoline, 4-chloro-7-ethoxy-2-methyl-

Cat. No.: B12122653
CAS No.: 66735-23-7
M. Wt: 221.68 g/mol
InChI Key: KPADJJXCAQFBKF-UHFFFAOYSA-N
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Description

Quinoline, 4-chloro-7-ethoxy-2-methyl- is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a chlorine atom at the 4-position, an ethoxy group at the 7-position, and a methyl group at the 2-position on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of quinoline, 4-chloro-7-ethoxy-2-methyl- typically begins with commercially available quinoline derivatives.

    Ethoxylation: The ethoxy group at the 7-position can be introduced via nucleophilic substitution reactions using ethyl alcohol in the presence of a base like sodium ethoxide.

    Methylation: The methyl group at the 2-position can be introduced through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of quinoline derivatives often involves continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) or other heterogeneous catalysts are used to facilitate the reactions under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Quinoline, 4-chloro-7-ethoxy-2-methyl- can undergo oxidation reactions to form quinoline N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction of the quinoline ring can be achieved using reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted position, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Amines, thiols, sodium ethoxide.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Amino or thiol-substituted quinoline derivatives.

Scientific Research Applications

Chemistry

Quinoline, 4-chloro-7-ethoxy-2-methyl- is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block in organic synthesis.

Biology

In biological research, this compound is studied for its potential antimicrobial and antimalarial properties. Quinoline derivatives are known to inhibit the growth of various pathogens, making them candidates for drug development.

Medicine

Quinoline derivatives, including 4-chloro-7-ethoxy-2-methyl-quinoline, are explored for their therapeutic potential in treating diseases such as malaria, cancer, and bacterial infections. Their ability to interact with DNA and proteins makes them useful in medicinal chemistry.

Industry

In the industrial sector, quinoline derivatives are used in the production of dyes, pigments, and agrochemicals. Their stability and reactivity make them suitable for various applications in material science.

Mechanism of Action

The mechanism of action of quinoline, 4-chloro-7-ethoxy-2-methyl- involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting its function and inhibiting the replication of pathogens. Additionally, it can bind to enzymes and proteins, altering their activity and leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylquinoline: Similar in structure but lacks the ethoxy group at the 7-position.

    4-Chloro-7-methylquinoline: Similar but lacks the ethoxy group and has a methyl group at the 7-position instead.

    4-Chloro-2,7-dimethylquinoline: Similar but has an additional methyl group at the 7-position.

Uniqueness

Quinoline, 4-chloro-7-ethoxy-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group at the 7-position enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

66735-23-7

Molecular Formula

C12H12ClNO

Molecular Weight

221.68 g/mol

IUPAC Name

4-chloro-7-ethoxy-2-methylquinoline

InChI

InChI=1S/C12H12ClNO/c1-3-15-9-4-5-10-11(13)6-8(2)14-12(10)7-9/h4-7H,3H2,1-2H3

InChI Key

KPADJJXCAQFBKF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=NC(=CC(=C2C=C1)Cl)C

Origin of Product

United States

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